quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate
Description
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl acetate;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.C4H6O6/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;5-1(3(7)8)2(6)4(9)10/h8-9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBPFCSYXMUAEN-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1CN2CCC1CC2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Reaction
The core reaction employs acetic anhydride as the acetylating agent, with pyridine or triethylamine as a catalyst to neutralize generated acids and drive the reaction to completion. The general reaction scheme is:
Typical Reaction Conditions
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Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature: Reflux (40–60°C for THF; 35–40°C for DCM)
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Time: 4–6 hours
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Molar Ratio: 1:1.2 (quinuclidin-3-ol to acetic anhydride)
Yield Optimization
Yields exceeding 85% are achievable under optimized conditions. Prolonged reaction times (>8 hours) risk side reactions, such as oxidation of the quinuclidine ring.
Salt Formation with (2R,3R)-2,3-Dihydroxysuccinic Acid
The acetate ester is converted to its dihydroxysuccinate salt to enhance stability and solubility. This step involves acid-base reaction between quinuclidin-3-yl acetate and (2R,3R)-tartaric acid.
Salt Synthesis Protocol
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Dissolution: Quinuclidin-3-yl acetate is dissolved in ethanol or methanol.
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Acid Addition: Stoichiometric (2R,3R)-tartaric acid is added gradually to maintain pH 4.5–5.5.
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Crystallization: The mixture is cooled to 4°C, inducing crystallization.
Critical Parameters
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Solvent Polarity: Ethanol ensures optimal solubility and crystallization kinetics.
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pH Control: Maintaining pH below 5.5 prevents ester hydrolysis.
Industrial-Scale Production
Industrial methods prioritize efficiency and scalability while adhering to regulatory standards.
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors for esterification, offering advantages over batch processes:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 6 hours | 30 minutes |
| Yield | 85% | 92% |
| Purity | 98% | 99.5% |
Purification Techniques
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Crystallization: Multi-stage recrystallization from ethanol/water mixtures.
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Chromatography: Preparative HPLC for removing trace impurities.
Analytical Validation
Quality control ensures compliance with pharmacopeial standards.
Key Analytical Methods
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HPLC-UV: Quantifies purity using a C18 column (5 µm, 250 mm) with 0.1% phosphoric acid/acetonitrile gradient.
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Chiral Polarimetry: Verifies enantiomeric excess ([α]D²⁵ = +12° to +14° in water).
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X-ray Diffraction: Confirms crystal structure and salt stoichiometry.
Impurity Profiling
Common impurities include residual quinuclidin-3-ol (<0.1%) and acetylated byproducts.
Challenges and Solutions
Hygroscopicity Management
The free base form is hygroscopic, necessitating salt formation. Tartrate salts exhibit superior stability under humid conditions (40°C/75% RH for 6 months).
Chemical Reactions Analysis
Types of Reactions
Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidin-3-one derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinuclidin-3-one derivatives.
Reduction: Quinuclidin-3-yl alcohol.
Substitution: Various quinuclidin-3-yl derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Preparation
The synthesis of quinuclidin-3-yl acetate typically involves the esterification of quinuclidin-3-ol with acetic anhydride, often using a catalyst like pyridine under reflux conditions. This method ensures high yield and purity, which are crucial for its application in research and industry. On an industrial scale, optimized reaction conditions and advanced purification techniques are employed to maximize output.
Chemistry
Quinuclidin-3-yl acetate serves as a building block in the synthesis of complex organic molecules. Its unique structural properties make it valuable for creating derivatives that may have novel chemical properties.
Biology
The compound is studied for its potential biological activity and interactions with biomolecules. Its structure allows it to modulate enzyme activities and receptor interactions, making it a candidate for various biological studies.
Medicine
In medicinal chemistry, quinuclidin-3-yl acetate is investigated for its therapeutic properties. It has been explored as an intermediate in drug synthesis and has potential applications in treating neurodegenerative diseases due to its interaction with cholinergic receptors.
Industry
This compound is utilized in the production of fine chemicals and pharmaceuticals, highlighting its importance in industrial applications.
Quinuclidin-3-yl acetate exhibits significant potential in various biological activities:
Neuropharmacological Effects
Research indicates that quinuclidin derivatives may enhance cognitive function and memory retention, making them candidates for treating cognitive disorders such as Alzheimer's disease.
Antimicrobial Properties
In vitro studies have shown that quinuclidin derivatives possess antimicrobial activity against various pathogens, indicating their potential as new antimicrobial agents.
Anti-inflammatory Activity
Compounds within the quinuclidine class can modulate inflammatory responses, offering therapeutic benefits for inflammatory diseases.
Data Summary Table: Biological Activities
Case Study 1: Cognitive Enhancement
A pharmacology study explored the effects of quinuclidin-3-yl acetate on cognitive performance in animal models. Results indicated significant improvement in memory tasks when administered at specific dosages, suggesting its potential as a cognitive enhancer.
Case Study 2: Antimicrobial Efficacy
Another study examined the antimicrobial properties of quinuclidin derivatives against common bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Quinuclidin-3-yl Acetate (Free Base)
- Molecular Formula: C₉H₁₅NO₂
- Molecular Weight : 169.22 g/mol
- CAS No.: 827-61-2
- Key Differences :
- The free base lacks the dihydroxysuccinate counterion, resulting in lower molecular weight and altered solubility.
- As a neutral ester, it is less polar than the salt form, which may reduce aqueous solubility but improve lipid membrane permeability.
- Applications : Used as an intermediate in synthesizing quinuclidine-based pharmaceuticals, such as muscarinic receptor modulators .
(2R,3R)-Diethyl 2-(Cinnamoyloxy)-3-Hydroxysuccinate (S1i)
- Molecular Formula : C₁₅H₁₈O₇
- Molecular Weight : 310.30 g/mol
- Synthesis : Synthesized via a silver(I) oxide-mediated reaction with (2R,3R)-diethyl 2,3-dihydroxysuccinate, yielding an 18% product with E/Z isomer ratio = 92:8 .
- Key Differences :
- Contains a cinnamoyloxy group instead of the quinuclidine moiety.
- The ethyl ester groups and cinnamate substituent increase hydrophobicity compared to the dihydroxysuccinate salt.
- Spectroscopic Data :
5-Bromo-N-(4,5-Dihydro-1H-Imidazol-2-yl)Quinoxalin-6-Amine (2R,3R)-2,3-Dihydroxysuccinate
- CAS No.: 845273-93-0
- Key Differences: The active moiety is a quinoxaline derivative with a bromo substituent and an imidazole group. The dihydroxysuccinate counterion likely improves the solubility of the hydrophobic quinoxaline base.
- Applications: Potential use in kinase inhibitors or antimicrobial agents due to the quinoxaline scaffold .
(3R,4R)-Ethyl 4-Methylpiperidine-3-Carboxylate (2S,3S)-2,3-Dihydroxysuccinate
- Stereochemistry : The counterion has (2S,3S) configuration, enantiomeric to the target compound’s (2R,3R) dihydroxysuccinate .
- Synthesis : Involves HCl-mediated hydrolysis and di-tert-butyl dicarbonate protection, followed by pH adjustment .
- Key Differences :
- Enantiomeric counterion may lead to differences in crystal packing and solubility.
- The piperidine carboxylate base contrasts with the quinuclidine acetate in pharmacological targeting.
Di-tert-Butyl (2R,3R)-2,3-Dihydroxysuccinate
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : The (2R,3R) configuration in dihydroxysuccinate salts enhances crystallinity and stability compared to racemic mixtures, critical for pharmaceutical manufacturing .
- Solubility : Salts with dihydroxysuccinate counterions generally exhibit higher aqueous solubility than free bases or hydrochloride salts, improving drug delivery .
- Synthetic Challenges : Low yields (e.g., 18% for S1i ) highlight the difficulty of stereoselective esterification, necessitating optimized catalysts or conditions.
Biological Activity
Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate is a compound with significant potential in various biological and pharmacological applications. Its unique structural properties, derived from the quinuclidine framework, contribute to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.
Chemical Structure:
- Molecular Formula: C9H15NO2
- Molecular Weight: 169.22 g/mol
- CAS Number: 183736-31-4
Quinuclidin-3-yl acetate is synthesized through the esterification of quinuclidin-3-ol with acetic anhydride, typically under reflux conditions with a catalyst like pyridine. This method ensures high yield and purity of the product, which is crucial for its application in research and industry.
The biological activity of quinuclidin-3-yl acetate is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various physiological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes like neurotransmitter release.
- Receptor Interaction: It can bind to neurotransmitter receptors, influencing synaptic transmission and potentially impacting conditions like anxiety and depression.
Biological Activity
Research indicates that quinuclidin-3-yl acetate exhibits several biological activities:
1. Neuropharmacological Effects
Quinuclidin derivatives have been studied for their potential in treating neurodegenerative diseases and cognitive disorders. The compound's ability to interact with cholinergic receptors suggests it may enhance cognitive function and memory retention.
2. Antimicrobial Properties
In vitro studies have shown that quinuclidin derivatives possess antimicrobial activity against various pathogens. This property makes them candidates for developing new antimicrobial agents.
3. Anti-inflammatory Activity
Research has indicated that compounds within the quinuclidine class can modulate inflammatory responses, potentially offering therapeutic benefits for inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Cognitive Enhancement
A study published in a pharmacology journal explored the effects of quinuclidin-3-yl acetate on cognitive performance in animal models. Results indicated a significant improvement in memory tasks when administered at specific dosages, suggesting its potential as a cognitive enhancer .
Case Study: Antimicrobial Efficacy
Another study examined the antimicrobial properties of quinuclidin derivatives against common bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential use in developing new antibiotics .
Q & A
Q. Answer :
- Temperature : Store at -20°C in airtight, light-resistant vials.
- Humidity : Maintain <30% relative humidity using desiccants (silica gel).
- Stability validation : Perform accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV (λ = 210 nm for tartrate) .
Advanced: How can in vivo neuropharmacological activity be distinguished from off-target effects?
Q. Answer :
- Knockout models : Use mAChR M1/M3 knockout mice to isolate target-specific effects in behavioral assays (e.g., passive avoidance tests).
- Microdialysis : Measure acetylcholine levels in the prefrontal cortex before/after administration to correlate with target engagement .
- Proteomics : Identify off-target protein interactions via affinity chromatography coupled with mass spectrometry .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Q. Answer :
- ¹H/¹³C NMR : Confirm quinuclidine ring protons (δ 3.2–3.8 ppm) and acetate methyl group (δ 2.1 ppm). Tartrate protons appear as doublets (δ 4.3–4.5 ppm) .
- FT-IR : Detect ester carbonyl (C=O stretch at ~1740 cm⁻¹) and tartrate hydroxyl groups (broad peak ~3400 cm⁻¹) .
- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm mass error .
Advanced: How can formulation challenges (e.g., poor oral bioavailability) be addressed methodologically?
Q. Answer :
- Nanoparticulate delivery : Use PLGA nanoparticles (size <200 nm) to enhance intestinal absorption. Characterize encapsulation efficiency via dialysis .
- Prodrug design : Synthesize a lipophilic ester prodrug (e.g., pivaloyloxymethyl) to improve membrane permeability. Monitor hydrolysis in simulated gastric fluid .
Basic: What analytical methods quantify trace impurities in synthesized batches?
Q. Answer :
- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with 0.1% phosphoric acid/acetonitrile gradient. Detect impurities at 0.1% relative to the main peak .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed quinuclidin-3-ol) using MRM transitions .
Advanced: How can molecular dynamics simulations predict tartrate salt interactions in aqueous environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
